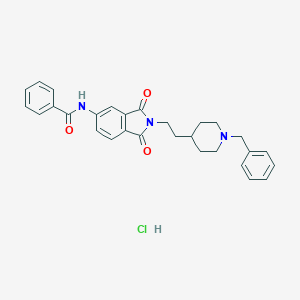

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride

Übersicht

Beschreibung

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride is a complex organic compound with a molecular formula of C29H30ClN3O3 and a molecular weight of 504.03 g/mol This compound is known for its intricate structure, which includes a piperidine ring, a benzyl group, and a phthalimidoethyl moiety

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Phthalimidoethyl Moiety: This step involves the reaction of the intermediate compound with phthalic anhydride and subsequent amination to form the phthalimidoethyl group.

Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

Research indicates that derivatives of this compound demonstrate significant anti-AChE activity. A study found that certain modifications to the piperidine structure resulted in compounds with IC50 values as low as 0.56 nM, indicating a potent inhibitory effect on AChE. This is particularly relevant for the development of treatments for Alzheimer's disease and other forms of dementia, where AChE inhibition can lead to increased acetylcholine levels in the brain, thereby improving cognitive function .

Therapeutic Applications

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride has several notable therapeutic applications:

- Antidementia Agent : Due to its potent AChE inhibitory properties, it is being explored as a candidate for treating Alzheimer’s disease .

- Neuroprotective Effects : The compound's ability to increase acetylcholine levels suggests potential neuroprotective effects, which are crucial in managing neurodegenerative disorders .

Case Study 1: Acetylcholinesterase Inhibition

In a controlled study involving rat models, the administration of a derivative of 1-benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine resulted in a marked increase in acetylcholine levels in the cerebral cortex and hippocampus. This effect was correlated with improved memory performance in behavioral tests, highlighting the compound's potential as an effective antidementia treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A series of experiments evaluated various structural modifications on the piperidine core. It was observed that bulky substituents at the para position of the benzamide group significantly enhanced AChE inhibitory activity. This insight is critical for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

| Compound | IC50 (nM) | Activity | Notes |

|---|---|---|---|

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.56 | Anti-AChE | Most potent inhibitor identified |

| Modified Derivative X | 1.20 | Anti-AChE | Moderate activity |

| Modified Derivative Y | 5.00 | Anti-AChE | Lower activity |

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride involves its interaction with specific molecular targets. The compound is known to interact with acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This mechanism is of particular interest in the study of neurodegenerative diseases such as Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride can be compared with other similar compounds, such as:

1-Benzyl-4-(2-phthalimidoethyl)piperidine: This compound lacks the benzoylamino group and has different pharmacological properties.

4-Benzylpiperidine: A simpler structure with only the benzyl and piperidine moieties, used in different chemical and biological studies.

N-Benzylpiperidine: Another related compound with distinct chemical and biological activities.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity.

Biologische Aktivität

1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride, identified by its CAS number 144319-66-4, is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C29H30ClN3O3

- Molecular Weight : 504.03 g/mol

- Structure : The compound consists of a piperidine ring substituted with a benzyl group and a phthalimido moiety that may influence its biological interactions.

Research indicates that compounds similar to 1-benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine exhibit various mechanisms of action, particularly in relation to neurotransmitter systems and enzymatic inhibition:

-

Acetylcholinesterase Inhibition :

- A related study demonstrated that piperidine derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, a derivative showed an IC50 value of 0.56 nM against AChE, indicating strong inhibitory activity .

- The structural modifications in the benzamide portion significantly enhance the inhibitory potency, suggesting that similar modifications could be applied to the compound to evaluate its AChE inhibition potential.

- Dopamine Reuptake Inhibition :

In Vitro Studies

In vitro studies are essential for understanding the biological activity of new compounds. The following table summarizes findings from recent studies involving similar compounds:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Piperidine Derivatives | Strong AChE inhibitors | |

| Benzamide Analogues | Inhibition of DHFR and IMPDH | |

| Phthalimido Compounds | Potential anticancer activity |

Case Studies

- Anticancer Potential :

- Neuropharmacological Effects :

Eigenschaften

IUPAC Name |

N-[2-[2-(1-benzylpiperidin-4-yl)ethyl]-1,3-dioxoisoindol-5-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3.ClH/c33-27(23-9-5-2-6-10-23)30-24-11-12-25-26(19-24)29(35)32(28(25)34)18-15-21-13-16-31(17-14-21)20-22-7-3-1-4-8-22;/h1-12,19,21H,13-18,20H2,(H,30,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLLHVXTDLRXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932289 | |

| Record name | N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144319-66-4 | |

| Record name | 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144319664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.